molecular formula C11H8F3NO2 B1298040 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline CAS No. 41192-84-1

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

Cat. No. B1298040
CAS RN: 41192-84-1
M. Wt: 243.18 g/mol
InChI Key: PJTJOLUVQOIHEC-UHFFFAOYSA-N
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Description

Quinoline derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. The compound 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative that is not directly discussed in the provided papers, but its structural relatives are extensively studied for their potential applications and properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions with careful selection of substituents to achieve the desired biological activity. For instance, the synthesis of Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, a key intermediate of prulifloxacin, was achieved with an overall yield of 85.7% through a series of reactions starting from 3,4-difluoroaniline . Similarly, the synthesis of various 2-substituted analogues of quinoline derivatives has been explored for antimalarial activity, with one analogue showing more activity and less toxicity than the parent compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can significantly influence their biological activity and stability. For example, the Schiff base 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline crystallizes in two polymorphic forms, with differences in the dihedral angles between terminal ring planes affecting the planarity of the molecule . These structural variations can impact the intermolecular interactions and stability of the compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of quinolones stabilized by intramolecular hydrogen bonding . The reactivity of these compounds can be tailored by substituting different functional groups, which can also affect their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can enhance the lipophilicity of the molecule, which is important for drug design . The crystal structures of these compounds are often determined by weak directional interactions such as van der Waals forces, π-π stacking, and hydrogen bonding, which can also affect their solubility and stability .

Scientific Research Applications

Chemical Synthesis and Ligand Formation

Research indicates that derivatives of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline can be synthesized and potentially serve as ligands for binding both protic and Lewis acids. A study demonstrated the demethylation of methoxy groups in quinolines leading to the formation of quinolones, which are stabilized by intramolecular hydrogen bonding. This process highlights the compound's potential in the field of chemical synthesis and as a ligand for various acids (Dyablo & Pozharskii, 2019).

Synthesis of Novel Fluorophores

Another application is in the synthesis of novel fluorophores. A study involved the synthesis of 8-hydroxy(methoxy)-substituted quinoline ligands, demonstrating the compound's potential in the development of new fluorophores. The research showed that demethylation of the quinoline moiety during certain reactions can lead to interesting and potentially useful compounds (Savchuk et al., 2021).

Antimicrobial Agent Synthesis

There is evidence suggesting the potential of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline derivatives in the synthesis of antimicrobial agents. A study explored the reaction of certain quinoline derivatives, resulting in compounds with screened antibacterial and antifungal activities. This indicates the compound's relevance in medicinal chemistry, particularly in the development of new antimicrobial agents (Holla et al., 2006).

Cytotoxicity Studies

The compound also finds applications in cytotoxicity studies. Research involving the synthesis of polysubstituted methanones from 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline derivatives revealed significant cytotoxicity in human leukocytes at high concentrations. This highlights its potential use in the study of cytotoxic compounds and their effects on human cells (Bonacorso et al., 2016).

Corrosion Inhibition

Additionally, quinoline derivatives, including those similar to 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, have been studied for their use as anticorrosive materials. Their effectiveness against metallic corrosion makes them relevant in industrial applications where corrosion inhibition is critical (Verma, Quraishi, & Ebenso, 2020).

Photoluminescent and Electroluminescent Properties

Research has also been conducted on the photoluminescent and electroluminescent properties of quinoline derivatives. This research is significant for the development of materials with specific optical properties, useful in various technological applications, such as display technologies and optical sensors (Liang et al., 2003).

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, “4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline” and its derivatives could have potential applications in the future .

properties

IUPAC Name

8-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTJOLUVQOIHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347127
Record name 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

CAS RN

41192-84-1
Record name 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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